molecular formula C14H19NO B336609 N-(4-phenylbutyl)cyclopropanecarboxamide

N-(4-phenylbutyl)cyclopropanecarboxamide

Cat. No.: B336609
M. Wt: 217.31 g/mol
InChI Key: RRXJEUMJDBXJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylbutyl)cyclopropanecarboxamide (CAS 353783-98-9) is a synthetic compound featuring a cyclopropane carboxamide group. This structure is of significant interest in medicinal chemistry and drug discovery, as small, strained rings like cyclopropane are known to impart favorable properties to molecules, including enhanced metabolic stability and improved binding affinity due to their rigid, defined conformations and unique electronic characteristics . Compounds within the phenylcyclopropane carboxamide class have been investigated for a range of pharmacological activities. Recent scientific studies highlight that structurally related 1-phenylcyclopropane carboxamide derivatives exhibit distinct and effective antiproliferative activity against human cancer cell lines, such as the U937 pro-monocytic human myeloid leukemia cell line . This suggests potential value for this compound in oncology research, particularly in programs focused on inhibiting uncontrolled cell proliferation. The molecular formula for this compound is C 14 H 19 NO, with a molecular weight of 217.31 g/mol . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. All information provided is for scientific reference.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(4-phenylbutyl)cyclopropanecarboxamide

InChI

InChI=1S/C14H19NO/c16-14(13-9-10-13)15-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,15,16)

InChI Key

RRXJEUMJDBXJJT-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NCCCCC2=CC=CC=C2

Canonical SMILES

C1CC1C(=O)NCCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on aromatic or heterocyclic rings significantly influence biological activity. For example:

  • Bromophenyl Derivatives :
    • N-(3-bromophenyl)cyclopropanecarboxamide exhibits halogen bonding via bromine, enhancing interactions with target proteins.
    • N-(4-bromophenyl)cyclopropanecarboxamide shows altered activity due to para-bromine positioning, which may reduce steric hindrance compared to ortho-substituted analogs .
Compound Name Substituent Position Key Feature Biological Activity
N-(3-bromophenyl)cyclopropanecarboxamide 3-Br on phenyl Halogen bonding, structural rigidity Anticancer, anti-inflammatory
N-(4-bromophenyl)cyclopropanecarboxamide 4-Br on phenyl Enhanced solubility Potential kinase inhibition
  • Fluorophenyl Derivatives :
    • The fluorine atom in N-(4-fluorophenyl)cyclopropanecarboxamide increases lipophilicity and metabolic stability, enhancing blood-brain barrier penetration .

Heterocyclic Modifications

Incorporating heterocycles (e.g., pyrazolo[3,4-d]pyrimidine, thiazole) amplifies target specificity:

  • Pyrazolo[3,4-d]pyrimidine Derivatives :
    • N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide demonstrates high selectivity for CDK2 due to optimized substitution patterns, outperforming analogs with bulkier groups .
  • Thiazole Derivatives :
    • N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide combines chromenyl and thiazole moieties, enabling dual antimicrobial and anticancer activity .
Compound Name Core Structure Unique Feature Activity
N-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidinyl)cyclopropanecarboxamide Pyrazolopyrimidine CDK2 selectivity (IC₅₀ = 12 nM) Anticancer
N-(4-(chromenyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole-chromenyl hybrid Broad-spectrum antimicrobial activity Antibacterial, antifungal

Alkyl Chain Variations

The length and branching of alkyl chains affect pharmacokinetics:

  • Piperidine and Morpholine Derivatives :
    • N-(4-methylpiperidin-3-yl)cyclopropanecarboxamide shows enhanced receptor binding due to the piperidine ring’s conformational flexibility, unlike rigid analogs .
    • N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide exhibits improved solubility and CNS penetration via morpholine’s polar oxygen .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Cyclopropane rings resist oxidative degradation, while electron-withdrawing groups (e.g., -CN) prolong half-life .
  • Selectivity: Bulky substituents (e.g., chromenyl groups) reduce off-target effects by sterically blocking non-specific binding .

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